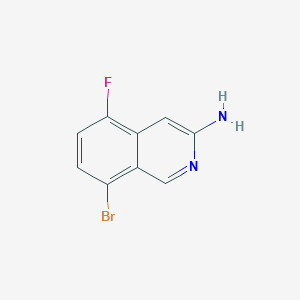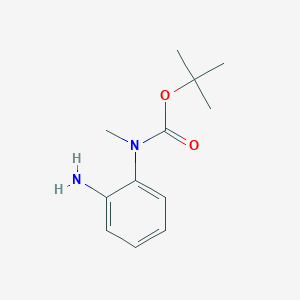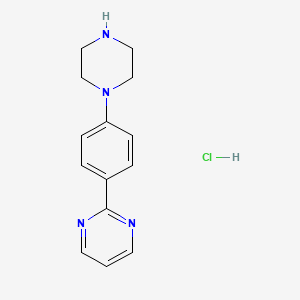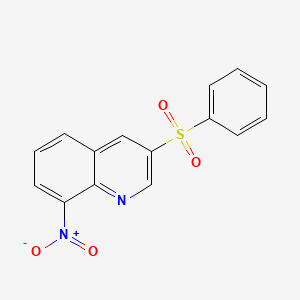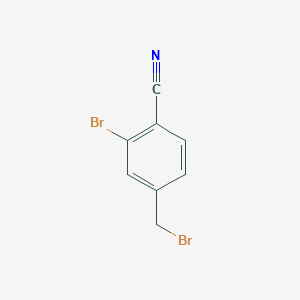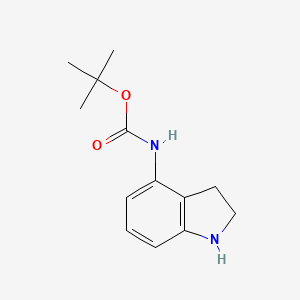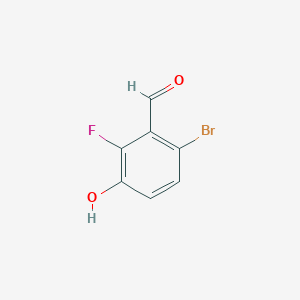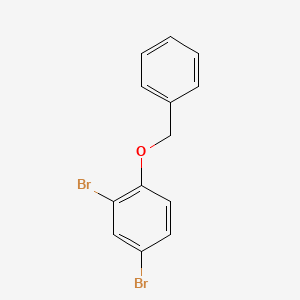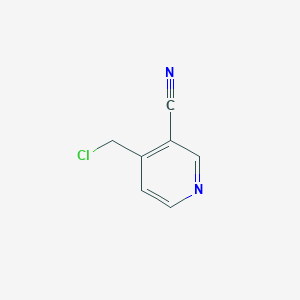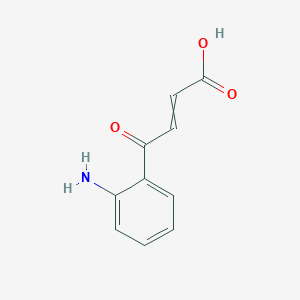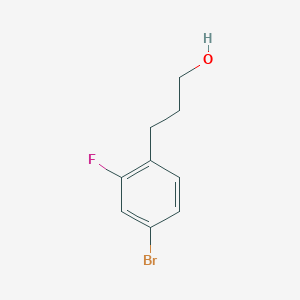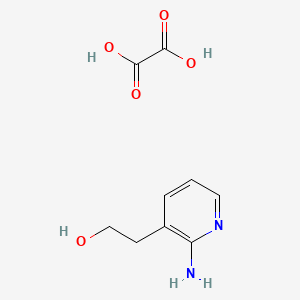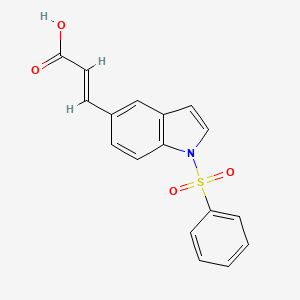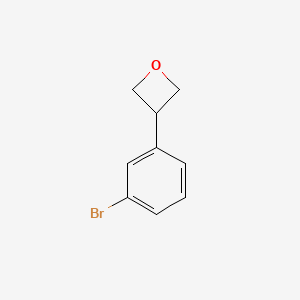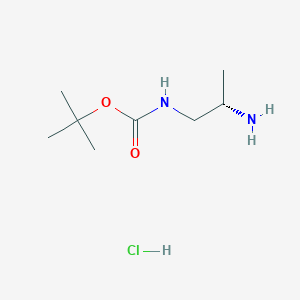
(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
Descripción general
Descripción
“(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2567496-44-8 . It has a molecular weight of 168.62 . The IUPAC name for this compound is methyl (2-aminopropyl)carbamate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an appropriately substituted benzyl methyl ketone with the substituted phenoxy amine, followed by reduction of the resulting imino compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2.ClH/c1-4(6)3-7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” are not available, similar compounds such as amphetamines serve as a common structural template for hallucinogens and psychostimulants .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Production of Functionalised Carbamates
Guijarro, Ortiz, and Yus (1996) demonstrated the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate in generating functionalised carbamates. The reaction with lithium powder and various electrophiles in THF at −78°C leads to functionalised carbamates upon hydrolysis with water. This highlights another scientific application of derivatives of tert-butyl carbamate in synthetic organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Protective Group in Synthesis
The tert-butyl carbamate moiety serves as an essential protective group in synthetic pathways. Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, involving the use of tert-butyl carbamate as a protecting group. This enables selective deprotection and functional modification of the compound, proving the compound's significant role in complex molecule synthesis (Pak & Hesse, 1998).
Chemoselective Transformation
Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from common amino protecting groups, reacts with electrophiles to yield N-ester type compounds efficiently. This demonstrates the compound's utility in selective chemical transformations (Sakaitani & Ohfune, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQBPNSELZLGM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



